Picrinine
Description
Structure
2D Structure
Properties
CAS No. |
4684-32-6 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
BDXYPHKGNUGUFG-VETGLWQVSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Appearance |
Powder |
Synonyms |
picrinine |
Origin of Product |
United States |
Contextualization Within Monoterpenoid Indole Alkaloids Mias Research
Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a large and structurally diverse class of natural products found predominantly in plant families such as Apocynaceae nih.gov. These compounds are biosynthesized from the condensation of tryptamine (B22526) and the monoterpene iridoid secologanin (B1681713) thieme-connect.com. Within this broad category, picrinine is classified as an akuammiline (B1256633) alkaloid nih.govuni-konstanz.deebi.ac.uk. The akuammiline family is characterized by a unique and compact cage-like structure, which presents considerable challenges for chemical synthesis thieme-connect.com. This compound itself is the namesake for a specific subgroup within the akuammiline alkaloids, distinguished by their particular structural features researchgate.net.
Table 1: Classification of this compound
| Category | Classification | Description |
| Broad Class | Monoterpenoid Indole Alkaloid (MIA) | A large family of natural products derived from tryptamine and secologanin. |
| Family | Akuammiline Alkaloid | A sub-class of MIAs known for complex, cage-like molecular architectures. |
| Sub-Group | This compound-type Alkaloid | A specific structural class within the akuammiline family. |
Natural Occurrence and Phytochemical Investigations of Picrinine
Botanical Sources and Distribution
Picrinine has been reported in various plant species, indicating its presence in specific genera recognized for their alkaloid content.
Alstonia boonei De Wild
Alstonia boonei, a medicinal tree native to West Africa, is another botanical source of this compound. This compound has been identified as a bioactive alkaloid isolated from A. boonei.
Amsonia hubrichtii
This compound has also been found in Amsonia hubrichtii, a perennial plant native to the Ouachita Mountains in Arkansas and Oklahoma. Research involving A. hubrichtii has demonstrated that this compound extracted from its leaf surfaces serves as a substrate for this compound N-methyltransferase (PiNMT) enzymes, which catalyze its conversion to N-methylthis compound (ervincine).
Rauvolfia serpentina
Rauvolfia serpentina, also known as Indian snakeroot, is a medicinal plant widely recognized for its indole (B1671886) alkaloids. This compound has been reported to be present in R. serpentina. Studies have characterized a this compound N-methyltransferase (RsPiNMT) enzyme in R. serpentina that facilitates the conversion of this compound to N-methylthis compound (ervincine). Investigations into the developmental expression of this enzyme have shown that RsPiNMT gene expression and its biochemical activity are highest in younger leaf tissues of R. serpentina.
Here is a summary of the reported presence of this compound in the mentioned plant species:
| Plant Species | This compound Reported |
| Alstonia scholaris | Yes |
| Alstonia boonei | Yes |
| Amsonia hubrichtii | Yes |
| Rauvolfia serpentina | Yes |
Vinca minor
Vinca minor, commonly known as lesser periwinkle, is a plant species recognized for producing a variety of indole alkaloids. This compound is among the alkaloids that have been reported to occur in Vinca minor. nih.govresearchgate.netnih.gov Studies on Vinca minor have identified this compound as one of the numerous monoterpene indole alkaloids present in this species, primarily within the akuammiline (B1256633) subclass. researchgate.net
Other Documented Botanical Sources
Beyond Vinca minor, this compound's presence has been noted in several other plant species, predominantly within the Alstonia and Melodinus genera.
Melodinus hemsleyanus : this compound has been reported as a constituent of Melodinus hemsleyanus. bioline.org.brresearchgate.netcapes.gov.brscirp.orgsemanticscholar.org Phytochemical investigations of this genus, known for being a rich source of indole alkaloids, have identified this compound among the compounds isolated. bioline.org.brresearchgate.net
Hunteria zeylanica : Hunteria zeylanica is another source where this compound has been found. nih.govbiorxiv.orgijpsr.comresearchgate.netmdpi.com Studies investigating the alkaloid content of Hunteria zeylanica leaves and stems have reported the isolation of this compound. ijpsr.comresearchgate.net
Alstonia macrophylla : this compound is also present in Alstonia macrophylla. researchgate.netsemanticscholar.orgum.edu.my Research on the chemical constituents of A. macrophylla has indicated the occurrence of this compound. semanticscholar.orgum.edu.my
Alstonia spatulata : Alstonia spatulata has been documented as a source of this compound. um.edu.mymedchemexpress.commedchemexpress.comebantuan.myresearchgate.net Investigations into the alkaloids of A. spatulata have led to the isolation of this compound. um.edu.myresearchgate.net
Alstonia rostrata : this compound has been identified in Alstonia rostrata. medchemexpress.commedchemexpress.commedchemexpress.cnjst.go.jpmdpi.com Studies on the alkaloids from A. rostrata have reported the isolation and characterization of this compound-type compounds. jst.go.jpmdpi.com
Alstonia mairei : Alstonia mairei is another Alstonia species known to contain this compound. medchemexpress.commedchemexpress.commdpi.comnih.govacs.org Phytochemical studies on A. mairei have included the identification of this compound among its alkaloid constituents. nih.govacs.org
The presence of this compound across these diverse species highlights its distribution within certain lineages of alkaloid-producing plants.
Table 1: Documented Botanical Sources of this compound (as per outline)
| Plant Species | Family | Reference(s) |
| Vinca minor | Apocynaceae | nih.govresearchgate.netnih.gov |
| Melodinus hemsleyanus | Apocynaceae | bioline.org.brresearchgate.netcapes.gov.brscirp.orgsemanticscholar.org |
| Hunteria zeylanica | Apocynaceae | nih.govbiorxiv.orgijpsr.comresearchgate.netmdpi.com |
| Alstonia macrophylla | Apocynaceae | researchgate.netsemanticscholar.orgum.edu.my |
| Alstonia spatulata | Apocynaceae | um.edu.mymedchemexpress.commedchemexpress.comebantuan.myresearchgate.net |
| Alstonia rostrata | Apocynaceae | medchemexpress.commedchemexpress.commedchemexpress.cnjst.go.jpmdpi.com |
| Alstonia mairei | Apocynaceae | medchemexpress.commedchemexpress.commdpi.comnih.govacs.org |
Methodologies for Isolation and Extraction
The isolation and extraction of this compound from plant matrices typically involve standard phytochemical techniques aimed at separating alkaloid compounds.
Chromatographic Separation Techniques
Chromatography is a fundamental tool in the isolation and purification of this compound.
Silica (B1680970) Gel Column Chromatography: Silica gel column chromatography is a widely employed technique for the separation of this compound and other alkaloids from crude plant extracts. researchgate.netresearchgate.netphytojournal.com This method utilizes silica gel as the stationary phase and various solvent systems as the mobile phase to differential elute compounds based on their polarity. phytojournal.com Studies on Alstonia species, for instance, have utilized silica gel column chromatography with successive elution using solvents like petroleum ether, chloroform (B151607), and methanol (B129727) to isolate phytoconstituents, including this compound. researchgate.net
Other chromatographic techniques, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are also commonly used for the analysis and purification of plant alkaloids. phytojournal.comijresm.com
Solvent Extraction Protocols
Solvent extraction is the initial step in obtaining a crude alkaloid-rich fraction from plant materials.
Ethanolic Extracts: Extraction using ethanol (B145695) is a common method for isolating alkaloids from plant leaves and other parts. researchgate.net
Methanolic Extracts: Methanol is also frequently used for the exhaustive extraction of plant materials to obtain alkaloid-containing extracts. researchgate.netresearchgate.net Studies on Alstonia spatulata, for example, have employed methanol maceration for extraction. researchgate.net
Chloroform Extracts: Chloroform has been utilized for the extraction of alkaloids from plant tissues. nih.gov This involves immersing the plant material in chloroform and subsequently processing the extract to obtain the total alkaloid fraction. nih.gov
These solvent extraction methods are often followed by acid-base partitioning to further enrich the alkaloid content before chromatographic separation. nih.gov
Advanced Analytical Characterization Techniques
Structural elucidation and confirmation of isolated this compound are achieved through advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the complete structure of this compound, providing detailed information about the arrangement of atoms and their connectivity.
1D NMR (¹H and ¹³C NMR): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information about the types of protons and carbons present in the molecule and their chemical environments. um.edu.myresearchgate.netmdpi.comrhhz.netgoogle.comresearchgate.net Analysis of chemical shifts and coupling constants in ¹H NMR and chemical shifts in ¹³C NMR helps in identifying different functional groups and structural fragments. rhhz.net
2D NMR (COSY, HSQC, HMBC, ROESY): Two-dimensional NMR techniques provide crucial connectivity information.
Correlation Spectroscopy (COSY): Identifies coupled protons, revealing proton-proton connectivities within the molecule. rhhz.net
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons they are directly attached to. mdpi.comrhhz.netresearchgate.net This helps in assigning proton and carbon signals to specific CH, CH₂, and CH₃ groups. rhhz.net
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comrhhz.netresearchgate.net This is vital for establishing connections between different parts of the molecule, including quaternary carbons. rhhz.net
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about spatial proximity between protons. mdpi.com This is particularly useful for determining the relative stereochemistry and conformation of complex molecules like this compound. mdpi.com
Detailed analysis of 1D and 2D NMR data, often in conjunction with other spectroscopic data like Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy, allows for the complete and unambiguous structural assignment of this compound. um.edu.mymdpi.comresearchgate.netmdpi.comrhhz.net Studies have reported detailed ¹H and ¹³C NMR data for this compound, contributing to its characterization. um.edu.myrhhz.netgoogle.com
Table 2: Summary of NMR Spectroscopic Techniques Used in Alkaloid Characterization
| NMR Technique | Information Provided | Relevance to this compound Characterization |
| ¹H NMR | Types of protons, chemical environment, coupling patterns | Identification of proton-containing functional groups and their neighbors. um.edu.mymdpi.comrhhz.netgoogle.comresearchgate.net |
| ¹³C NMR | Types of carbons, chemical environment | Identification of carbon types (methyl, methylene, methine, quaternary) and functional groups. um.edu.myrhhz.netgoogle.com |
| COSY | Proton-proton connectivities | Establishing sequential connectivity of protons within chains and rings. rhhz.net |
| HSQC | Direct proton-carbon correlations | Assigning proton signals to the carbons they are directly attached to. mdpi.comrhhz.netresearchgate.net |
| HMBC | Long-range proton-carbon correlations (2-3 bonds) | Connecting different structural fragments, including quaternary carbons. mdpi.comrhhz.netresearchgate.net |
| ROESY | Spatial proximity of protons | Determining relative stereochemistry and conformation. mdpi.com |
This compound is a complex monoterpenoid indole alkaloid belonging to the akuammiline family. nih.govacs.orgnih.gov It was first isolated in 1965 from the leaves of Alstonia scholaris. nih.govacs.orgnih.gov This plant, also known as the Devil's tree, is a medicinal tree native to the Indian subcontinent and Southeast Asia, recognized in traditional medicine for various ailments. researchgate.netresearchgate.netphcogrev.com this compound has also been reported in Hunteria zeylanica and Alstonia boonei. nih.govwikipedia.org
Phytochemical investigations of Alstonia scholaris have revealed this compound as one of the numerous alkaloids present. researchgate.netresearchgate.netphcogrev.com The concentration and composition of alkaloids in A. scholaris can vary depending on the plant tissue and seasonal changes. mdpi.comnih.gov Studies have shown that this compound is found in different parts of the plant, including leaves, stems, trunk barks, fruits, and flowers. mdpi.comnih.gov Quantitative analysis using 1H NMR spectroscopy indicated that the highest concentration of this compound is typically found in the fruits and flowers of A. scholaris. mdpi.com For instance, one study reported this compound concentrations of 73.41 ± 0.3292 µg/g of dry weight in fruits. mdpi.com
Phytochemical analysis of A. scholaris extracts commonly involves various techniques to identify and characterize the bioactive compounds present, including alkaloids like this compound. researchgate.netresearchgate.netphcogrev.com These techniques include chromatographic methods such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), as well as spectroscopic methods like UV-Vis, FTIR, and NMR. researchgate.netresearchgate.net
This compound has a complex, cage-like structure featuring a furoindoline core fused to a highly functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic framework. acs.orgnih.gov Its molecular formula is C20H22N2O3 and its molar mass is 338.40 g/mol . nih.govwikipedia.orguni.lu The structure contains six stereogenic centers, five of which are contiguous, and includes two N,O-acetal linkages. acs.orgnih.gov
Mass spectrometry (MS) is a crucial technique for the structural elucidation and identification of alkaloids like this compound. researchgate.netnih.gov Techniques such as LC-MS/MS and high-resolution mass spectrometry (HRMS) provide valuable information about the molecular weight and fragmentation patterns of the compound. nih.govekb.egchromatographyonline.com HRMS, in particular, allows for the determination of accurate mass-to-charge ratio (m/z) values, which can be used to deduce the elemental composition of the molecule and its fragments. nih.govekb.egchromatographyonline.com This high mass accuracy is essential for confirming the identity of known compounds and for the structural elucidation of new ones. nih.govchromatographyonline.com LC-MS/MS provides fragmentation data by applying different collision energies, yielding characteristic fragment ions that help in piecing together the molecular structure. nih.govekb.eg Predicted collision cross section (CCS) values can also be obtained using HRMS data, providing additional parameters for compound identification. uni.lu
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used in the structural characterization of organic compounds, including alkaloids. researchgate.netmrclab.comprocess-insights.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to electronic transitions within the molecule, particularly in the presence of chromophores like conjugated double bonds or aromatic rings. mrclab.comprocess-insights.comlibretexts.org While UV-Vis is useful for detecting the presence of certain functional groups and can be used for quantitative analysis, it provides limited detailed structural information compared to IR spectroscopy. mrclab.comlibretexts.org IR spectroscopy, on the other hand, measures the absorption of infrared radiation by the chemical bonds in a molecule, providing information about the vibrational modes of the bonds. mrclab.com This yields a unique spectrum that serves as a fingerprint for the molecule and is invaluable for identifying functional groups present in the structure. mrclab.com Both UV and IR spectroscopic data have been used in the structural determination of this compound and related alkaloids. acs.orgresearchgate.net
Circular Dichroism (CD) spectral analysis is a powerful chiroptical technique used to study the structure and conformation of molecules, particularly for determining the absolute configuration of chiral compounds. mtoz-biolabs.comencyclopedia.pubnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. mtoz-biolabs.comencyclopedia.pub The resulting CD spectrum, which occurs in correspondence with electronic transitions, provides information related to the stereochemistry of the molecule. encyclopedia.pub For enantiomeric compounds, the CD spectra are mirror images of each other, allowing for the determination of absolute configuration by comparing experimental spectra with those of compounds with known configurations or with calculated spectra. mtoz-biolabs.comencyclopedia.pubrsc.org While CD is a valuable tool, factors such as solvent effects, concentration, and temperature can influence the spectrum. mtoz-biolabs.com
X-ray diffraction analysis is a definitive technique for determining the precise three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. researchgate.netumontreal.ca By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, the arrangement of atoms within the crystal lattice can be determined. umontreal.ca This technique requires the availability of suitable single crystals of the compound. researchgate.netumontreal.ca X-ray diffraction has been used to confirm the absolute configurations of stereocenters in related monoterpenoid indole alkaloids. researchgate.net While the search results mention the use of X-ray data for preparing a 3D representation of this compound, a specific X-ray crystal structure determination for this compound itself was not explicitly detailed in the provided snippets. acs.org
Coupled chromatographic-spectroscopic techniques, such as HPLC-FTIR, combine the separation power of high-performance liquid chromatography (HPLC) with the structural identification capabilities of Fourier transform infrared (FTIR) spectroscopy. nih.govtaylorfrancis.comlongdom.org HPLC is effective for separating complex mixtures of compounds, including thermally unstable or high-boiling point substances. Coupling HPLC with FTIR allows for the online or offline analysis of separated components, providing structural information via their IR spectra. nih.govlongdom.org A major challenge in HPLC-FTIR is the potential interference from the mobile phase, as many organic solvents absorb strongly in the infrared region. nih.gov Various interface technologies, such as flow cells or methods for mobile phase removal, have been developed to address this issue. nih.gov This coupled technique is a powerful tool for the separation and analysis of complex organic mixtures. longdom.orgresearchgate.net
Multivariate and statistical analyses are increasingly applied in phytochemical investigations, particularly for alkaloid profiling and differentiation of plant samples. mdpi.comnih.govresearchgate.netgrafiati.complos.org Techniques such as principal component analysis (PCA) and hierarchical cluster analysis (HCA) can be used to analyze complex spectroscopic or chromatographic data sets (e.g., NMR or LC-MS data) from different plant samples or tissues. mdpi.comresearchgate.netplos.org These methods help in visualizing variations in alkaloid composition, identifying patterns, and differentiating samples based on their chemical profiles. mdpi.comresearchgate.netplos.org For example, multivariate analysis of 1H NMR data has shown clear differentiation in the alkaloid profiles of different parts of Alstonia scholaris. mdpi.com Statistical methods are also used for quantitative analysis and to evaluate the significance of differences in alkaloid content between samples. mdpi.comgrafiati.com This approach is valuable for understanding the tissue-specific distribution and potential variations in alkaloid production. mdpi.comnih.gov
Comprehensive Structural Determination of the Akuammiline Skeleton
This compound possesses a daunting polycyclic skeleton that is representative of the akuammiline family of alkaloids. acs.orgresearchgate.net This framework is characterized by an indoline (B122111) or indolenine core fused to a complex polycyclic system. nih.govacs.org The structural determination involves identifying the arrangement of the carbon and nitrogen atoms within this cage-like structure. Early studies on akuammiline alkaloids, such as echitamine, utilizing techniques like X-ray crystallography, provided foundational insights into the core akuammiline framework, which aided subsequent structural elucidations of related compounds like this compound. arkat-usa.org
Elucidation of Absolute Configuration
Establishing the absolute configuration of this compound is critical for a complete understanding of its structure and its biological interactions. While initial structural studies focused on the planar structure and relative stereochemistry, the absolute configuration has been determined, often in the context of total synthesis or through comparison with compounds of known absolute configuration. acs.orgnih.goveurjchem.com Techniques like X-ray diffraction analysis of crystalline derivatives or comparison of experimental and calculated electronic circular dichroism (ECD) spectra have been employed to assign the absolute stereochemistry of complex alkaloids, including those related to this compound. eurjchem.commdpi.comnih.gov For instance, the absolute configuration of alistonitrine A, a caged monoterpene indole alkaloid proposed to be biosynthetically derived from this compound, was established using extensive spectroscopic analyses and electron circular dichroism calculations. nih.gov The first asymmetric total synthesis of (-)-picrinine has also been reported, which inherently confirms its absolute configuration by synthesizing a single enantiomer. acs.orgiiim.res.in
Analysis of Key Structural Features
This compound's complex architecture is defined by several key structural features:
Furoindoline Core
A prominent feature of this compound is the presence of a furoindoline core. nih.govacs.orgacs.org This bicyclic system consists of a furan (B31954) ring fused to an indoline (or indolenine) moiety. nih.govacs.org The formation and manipulation of this core structure are often central challenges in the synthetic approaches towards this compound and other akuammiline alkaloids. acs.orgrsc.orgthieme-connect.de
Bridged [3.3.1]-Azabicyclic Framework
This compound contains a bridged [3.3.1]-azabicyclic framework. nih.govacs.orgacs.orgchemfaces.com This complex ring system is characterized by two bridges connecting two bridgehead atoms, one of which is a nitrogen atom. The construction of this rigid, highly functionalized framework is a significant challenge in the total synthesis of this compound. nih.govacs.orgchemfaces.com Synthetic strategies often feature the concise assembly of this core. nih.govacs.orgchemfaces.com
N,O-Acetal Linkages
Within its polycyclic skeleton, this compound contains two N,O-acetal linkages. nih.govacs.orgacs.orgchemfaces.com These functional groups are formed by the reaction of an amine and an alcohol with a carbonyl compound, resulting in a carbon atom bonded to both a nitrogen and an oxygen atom, which are also bonded to other parts of the molecule. The introduction and formation of these bis(N,O-acetal) linkages typically occur at a late stage in the synthesis of this compound. nih.gov
Contiguous Stereogenic Centers
This compound is characterized by the presence of six stereogenic centers. nih.govacs.orgacs.orgchemfaces.com Five of these stereocenters are contiguous, meaning they are located on adjacent carbon atoms. nih.govacs.org The presence of multiple contiguous stereocenters contributes significantly to the complexity of this compound's structure and poses considerable challenges for stereocontrolled synthesis. nih.govresearchgate.net Achieving the correct relative and absolute stereochemistry at these centers is paramount for synthesizing the natural product. researchgate.net
Significance of Picrinine As a Complex Natural Product Research Target
Picrinine's significance in academic research stems primarily from its formidable molecular architecture, which makes it a challenging and attractive target for total synthesis ebi.ac.ukescholarship.org. Its structure is a complex, cage-like framework characterized by several key features thieme-connect.comacs.orgnih.gov:
A furoindoline core .
A bridged [3.3.1]-azabicyclic system .
Six stereogenic centers , five of which are contiguous.
Two N,O-acetal linkages .
These structural complexities rendered this compound an unassailable target for total synthesis for nearly half a century after its discovery acs.orgnih.gov. The successful development of synthetic routes requires innovative chemical strategies and precise control over stereochemistry acs.orgnih.gov. The pursuit of its synthesis has driven the development of new chemical reactions and methodologies.
Furthermore, initial in vitro studies have shown that this compound exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme, adding a pharmacological dimension to the interest in this molecule acs.orgnih.gov. This potential biological activity provides further impetus for synthetic efforts, as a successful total synthesis would allow for the production of this compound and its analogues for more extensive biological evaluation admin.ch. The first total synthesis of this compound, reported in 2014, was a landmark achievement that highlighted the advancements in synthetic organic chemistry acs.org.
Table 3: Structural Features of this compound
| Feature | Description |
| Molecular Formula | C₂₀H₂₂N₂O₃ nih.gov |
| Core Structure | Furoindoline fused to a [3.3.1]-azabicyclic framework acs.orgnih.gov |
| Stereochemistry | Six stereogenic centers (five contiguous) acs.orgnih.gov |
| Key Functional Groups | Two N,O-acetal linkages, methyl ester nih.govacs.orgnih.gov |
| Overall Architecture | Complex, cage-like polycyclic skeleton acs.orgnih.gov |
Chemical Synthesis and Derivatization Strategies for Picrinine
Total Synthesis of Picrinine
The total synthesis of this compound has been a notable achievement in organic chemistry, providing access to this complex natural product and enabling further studies. nih.govchemfaces.comfigshare.comacs.orgresearchgate.net
Retrosynthetic Analysis and Strategic Disconnections
A key strategy in the retrosynthetic analysis of this compound involves disconnecting the molecule into simpler, more readily accessible precursors. One approach envisioned accessing this compound through the late-stage formation of the bis(N,O-acetal) linkage via a proximity-driven cyclization of an aminolactol intermediate. acs.orgnih.gov This intermediate could potentially arise from a pentacyclic structure through oxidative cleavage of a cyclopentene (B43876) ring and subsequent functional group interconversions. acs.orgnih.gov Further retrosynthetic disconnections suggest that the pentacyclic core could be constructed using a Fischer indolization reaction between a phenylhydrazine (B124118) derivative and a tricyclic cyclopentene. acs.orgnih.gov This Fischer indolization was strategically planned to install the C7 quaternary stereocenter and establish the fundamental carbon framework of the natural product. acs.orgchemfaces.comfigshare.comacs.org The tricyclic cyclopentene intermediate could, in turn, be assembled from a bridged [3.3.1]-azabicyclic precursor, which might be accessible via a metal-catalyzed cyclization reaction. acs.orgacs.orgnih.gov
Key Synthetic Transformations
The total synthesis of this compound relies on a sequence of carefully orchestrated chemical transformations to construct its complex molecular architecture.
A pivotal step in the synthesis of this compound is the Fischer indolization reaction. This reaction is crucial for forging the indoline (B122111) nucleus and simultaneously installing the challenging C7 all-carbon quaternary stereocenter. acs.orgnih.govchemfaces.comfigshare.comacs.org For instance, a reported synthesis utilized a trifluoroacetic acid (TFA)-promoted reaction between a functionalized tricyclic cyclopentene and phenylhydrazine to successfully construct the hexacyclic indolenine product with high diastereoselectivity. acs.orgnih.gov This highlights the reliability of the Fischer indolization even with complex substrates. acs.orgnih.govfigshare.comacs.orgorgsyn.org
The construction of the bridged [3.3.1]-azabicyclic core is another critical aspect of the total synthesis. Different strategies have been employed for this purpose. One approach involved a palladium-catalyzed enolate cyclization to assemble this bicyclic system from a suitable vinyl iodide precursor. acs.orgnih.gov Another asymmetric total synthesis utilized a nickel-mediated reductive Heck reaction to forge the [3.3.1]-azabicyclic core. acs.orgnih.gov
The this compound structure features two N,O-acetal linkages, which are typically formed in the later stages of the synthesis. acs.orgnih.govchemfaces.comfigshare.comacs.org A reported synthesis involved a sequence starting from a late-stage intermediate, converting an aldehyde to a methyl ester, followed by cleavage of a protecting group (such as a nosyl group) and a subsequent cyclization. nih.govthieme-connect.com This proximity-driven cyclization of an aminolactol intermediate successfully provided the bis(N,O-acetal) linkage, completing the synthesis of this compound. acs.orgnih.govthieme-connect.com
Formal Syntheses of Structurally Related Polycyclic Alkaloids (e.g., Strictamine)
The synthetic route developed for the total synthesis of this compound has also enabled formal syntheses of other structurally related akuammiline (B1256633) alkaloids, such as strictamine (B1681766). acs.orgnih.govresearchgate.netnih.govresearchgate.net A formal synthesis involves synthesizing a known intermediate in the total synthesis of the target molecule. Several formal syntheses of strictamine have been reported, employing various key strategies including Friedel-Crafts cyclization, aza-1,6-conjugate addition, gold-catalyzed cyclization, and asymmetric propargylation followed by metal-mediated cyclization. researchgate.netrsc.orgmagtech.com.cnacs.orgacs.org These formal syntheses highlight common structural features and synthetic challenges within the akuammiline family of alkaloids. researchgate.netmagtech.com.cn
Enantioselective Synthetic Approaches to Akuammiline Alkaloids
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important for complex natural products like akuammiline alkaloids that often exhibit stereospecific biological activities. While early syntheses of some akuammiline alkaloids were racemic, significant progress has been made in developing enantioselective routes. thieme-connect.comprinceton.edu
One notable enantioselective approach to akuammiline alkaloids involves the use of organocatalysis. For instance, a highly enantioselective total synthesis of (−)-vincorine, another akuammiline alkaloid, was achieved using a stereoselective organocatalytic Diels-Alder and iminium cyclization cascade sequence to construct the tetracyclic core. princeton.eduacs.org
The first asymmetric total synthesis of (−)-picrinine, along with other this compound-type akuammiline alkaloids like (−)-scholarisine C and (+)-5-β-methoxyaspidophylline, has been reported. This synthesis employed strategies including an acid-promoted oxo-bridge ring-opening followed by carbonyl O-cyclization to build the furoindoline scaffold, a Dauben-Michno oxidation for the α,β-unsaturated aldehyde functionality, and a nickel-mediated reductive Heck reaction to form the [3.3.1]-azabicyclic core. acs.org
Another enantioselective approach to akuammiline alkaloids with a methanoquinolizidine core, such as (+)-strictamine and (−)-2(S)-cathafoline, featured a gold-mediated cyclization to assemble the [3.3.1]-azabicyclic core. escholarship.orgresearchgate.net The first enantioselective total synthesis of aspidophylline A has also been described. escholarship.orgresearchgate.netescholarship.orgacs.org
The first total synthesis of racemic this compound was reported, featuring the assembly of the [3.3.1]-azabicyclic core and a key Fischer indolization reaction to construct the carbon framework. nih.govresearchgate.netacs.orgresearchgate.netescholarship.org This synthesis also constituted a formal synthesis of strictamine. nih.govresearchgate.netacs.orgresearchgate.net
Divergent Synthesis of this compound Derivatives and Analogues
Divergent synthesis strategies allow for the creation of a range of related compounds from common intermediates, facilitating the exploration of structural variations and their chemical properties. For akuammiline alkaloids, this involves modifying the core structure or introducing new functional groups.
Generation of Novel Akuammiline Alkaloid Derivatives
Based on established total synthesis routes for akuammiline alkaloids, flexible synthetic processes have been developed to create analogues with various skeletons. frontiersin.orgnih.gov This involves simplifying the complex natural product structure while retaining key moieties, such as the indole (B1671886) heterocycle. frontiersin.orgfrontiersin.org
For example, synthetic efforts have focused on building intermediates with different polycyclic skeletons through multi-step protocols. frontiersin.org These strategies often feature key reactions like gold(I)-catalyzed cascade cyclizations for constructing specific structural elements. frontiersin.org
Strategic Introduction of Functional Groups (e.g., Azido (B1232118), Sulfonyl)
The strategic introduction of functional groups like azido and sulfonyl into akuammiline alkaloid derivatives is explored to modify their chemical properties and potentially influence their interactions. frontiersin.orgnih.gov Azido groups are common in some small molecule compounds and can be introduced through reactions like azidoalkoxylation. frontiersin.org Sulfonyl groups, often found in sulfonamides, are also targets for incorporation. frontiersin.orgnih.gov
Synthetic routes have been developed to introduce these groups. For instance, an intermediate hydroxyl group can be protected, followed by reduction of an azido group to a primary amine. nih.gov This amine can then be functionalized through acylation or sulfonylation to yield amide or sulfonamide derivatives. nih.gov Triazole groups can also be introduced via click chemistry reactions with azido-containing intermediates and terminal alkynes. frontiersin.org
Enzymatic Methods in Alkaloid Total Synthesis
Enzymatic methods and biocatalysis offer valuable and sustainable alternatives or complements to traditional organic synthesis for the production of complex natural products like alkaloids. bohrium.comrsc.org Enzymes can catalyze highly selective transformations, including stereoselective reactions, which are challenging to achieve chemically. bohrium.comacs.org
In the context of monoterpenoid indole alkaloids (MIAs), the biosynthetic pathways involve specific enzymes that catalyze key cyclization and rearrangement steps from precursors like geissoschizine. thieme-connect.comthieme-connect.combiorxiv.orgrsc.org For example, strictosidine (B192452) synthase catalyzes the formation of strictosidine, an early intermediate in the biosynthesis of akuammiline alkaloids. thieme-connect.comthieme-connect.com Recent research has identified novel enzymes from Alstonia scholaris, including cytochrome P450 enzymes (rhazimal synthase and geissoschizine oxidase), an NADPH-dependent oxidoreductase, and a BAHD acyltransferase, that are involved in the biosynthesis of akuammiline, which has a unique methanoquinolizidine cage structure. rsc.orgresearchgate.net These enzymes catalyze the cyclization of geissoschizine and direct the metabolic flux towards akuammilan (B1240834) alkaloids. rsc.orgresearchgate.net
While enzymatic methods have been successfully applied in the synthesis of various alkaloids, including marine-derived alkaloids and those with pyrrolizidine (B1209537) cores, their direct application in the total synthesis of complex akuammiline alkaloids like this compound is an active area of research. bohrium.comacs.org Biocatalytic C-H oxidation, for example, has shown excellent regioselectivity in some alkaloid syntheses and holds potential for late-stage modifications. nih.gov The discovery and characterization of biosynthetic enzymes involved in akuammiline alkaloid production are paving the way for potential chemoenzymatic approaches in the future. rsc.orgrsc.orgresearchgate.net
Mechanistic Studies of Picrinine S Biological Activities Excluding Clinical Human Data
Molecular Interactions and Receptor Binding Profiling
Understanding how picrinine interacts with biological molecules, particularly proteins and receptors, is fundamental to deciphering its mechanism of action.
Impact of N-Methylation on Molecular Polarity and Ligand-Receptor Binding Affinity
N-methylation is a common modification in plant alkaloids, including those in the akuammiline (B1256633) family nih.govnih.govnih.govresearchgate.net. This modification involves the addition of a methyl group to a nitrogen atom. N-methylation can significantly alter the chemical properties of a molecule, such as its polarity and electronic profile nih.govnih.govresearchgate.netresearchgate.net. These changes can, in turn, influence how the molecule interacts with its biological targets, affecting ligand-receptor binding affinity and potentially shifting biological activity nih.govnih.govresearchgate.netresearchgate.net. For instance, the N-methylation of this compound yields N-methylthis compound (ervincine), a reaction catalyzed by specific N-methyltransferases found in plants like Vinca minor and Rauvolfia serpentina nih.govnih.govbiorxiv.org. While the direct impact of N-methylation on this compound's binding to specific receptors like 5-LOX or SGLT has not been explicitly detailed in the search results, studies on other alkaloids highlight the general principle that N-methylation can alter binding characteristics due to changes in polarity and steric hindrance nih.govnih.govresearchgate.netresearchgate.net.
In Silico Approaches (Molecular Docking, Molecular Dynamics Simulation) for Protein-Ligand Interactions
In silico methods, such as molecular docking and molecular dynamics simulations, are powerful computational tools used to predict and analyze the interactions between a ligand (like this compound) and a target protein innovareacademics.inresearchgate.netmdpi.comnih.govmdpi.comlasalle.mxnih.govnih.gov. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site researchgate.netmdpi.commdpi.com. Molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time and the dynamic nature of their interactions researchgate.netmdpi.comnih.govlasalle.mxnih.govnih.gov. These approaches can help to elucidate the potential binding modes, key interacting residues, and the strength of the interaction, offering mechanistic insights without requiring extensive experimental work researchgate.netnih.gov. While specific in silico studies detailing this compound's interactions with 5-LOX or SGLT were not prominently featured in the search results, these methods are widely applied in the study of other natural products and their targets, including other alkaloids and enzymes involved in inflammatory pathways innovareacademics.inresearchgate.netmdpi.comnih.govmdpi.comlasalle.mxnih.govnih.govsid.irmdpi.com. For instance, molecular docking has been used to study the binding of various compounds to 5-LOX, predicting binding energies and identifying key residues involved in the interaction nih.govmdpi.com. Molecular dynamics simulations have further validated these docking results by assessing the stability of the complexes nih.govmdpi.com.
Enzymatic Inhibition Mechanisms
This compound has been reported to exert some of its biological effects through the inhibition of specific enzymes.
Inhibition of 5-Lipoxygenase (5-LOX) Enzyme Activity
This compound has been shown to exhibit anti-inflammatory activity, and this effect is linked to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme researchgate.nettargetmol.commedchemexpress.com. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation nih.govmdpi.commdpi.comnih.gov. By inhibiting 5-LOX, this compound can reduce the production of these pro-inflammatory molecules mdpi.commdpi.comnih.gov. The mechanism of 5-LOX inhibition by this compound involves interfering with the enzyme's activity, although the precise molecular details of this inhibition (e.g., competitive, non-competitive, or allosteric) were not explicitly described in the search results researchgate.nettargetmol.commedchemexpress.com. Studies on other 5-LOX inhibitors indicate that inhibition can occur through various mechanisms, including direct interaction with the active site or by affecting the enzyme's translocation to the nuclear membrane where it becomes active mdpi.commdpi.comnih.gov.
Inhibition of Sodium Glucose Cotransporter (SGLT) Activity (for Picraline-Type Alkaloids)
While this compound itself is an akuammiline-type alkaloid, some related picraline-type alkaloids have demonstrated inhibitory activity against Sodium Glucose Cotransporters (SGLTs), particularly SGLT1 and SGLT2 chemfaces.comresearchgate.netijnrd.orgtandfonline.comebi.ac.uk. SGLTs are membrane proteins responsible for glucose reabsorption in the kidneys and glucose uptake in the intestine researchgate.netijnrd.orgtandfonline.comebi.ac.uk. Inhibition of SGLT activity, particularly SGLT2, is a therapeutic strategy for managing hyperglycemia in type 2 diabetes researchgate.netijnrd.orgtandfonline.comebi.ac.uk. Studies on picraline-type alkaloids from Alstonia macrophylla have identified compounds with SGLT inhibitory potential researchgate.netijnrd.orgtandfonline.com. For example, 10-methoxy-N(1)-methylburnamine-17-O-veratrate and alstiphyllanine D, which are picraline-type alkaloids, showed inhibition of both SGLT1 and SGLT2 researchgate.netijnrd.org. SAR studies on these derivatives suggested that the presence of an ester side chain at C-17 might be important for SGLT inhibitory activity researchgate.net. While this compound is structurally distinct from these picraline (B586500) derivatives, the study of related alkaloids provides context for the potential range of targets within the akuammiline family and highlights SGLTs as relevant proteins in this class of compounds nih.govchemfaces.comresearchgate.netijnrd.orgtandfonline.comebi.ac.uk.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 46229104 |
| N-Methylthis compound (Ervincine) | Not explicitly found in search results, but is the N-methylated product of this compound nih.gov. |
| Picraline | 5320580 (Note: Search result wikipedia.org links this CID to this compound, but other sources indicate Picraline is a related but distinct alkaloid. PubChem CID for Picraline needs separate verification if critical.) wikipedia.org |
| 10-methoxy-N(1)-methylburnamine-17-O-veratrate | Not found in search results. |
| Alstiphyllanine D | Not found in search results. |
| Akuammiline | 442405 |
| Akuammidine | 639-36-1 (CAS) medchemexpress.com or 102493 (PubChem CID) |
| Strictamine (B1681766) | 6437589 |
| Volkensine | Not found in search results. |
| Quaternine | Not found in search results. |
| Echitamine | 160359 |
| Vincorine | 101006335 |
| Scholarisine A | 11733825 |
| Aspidophylline A | 101725412 |
| Phlorizin | 6077 |
| Nordihydroguaiaretic acid (NDGA) | 448795 |
| 3-acetyl-11-keto-β-boswellic acid (AKBA) | 105647 |
| Arachidonic acid (AA) | 444860 |
| Leukotriene A4 (LTA4) | 5280904 |
| Leukotriene B4 (LTB4) | 5280711 |
| Leukotriene C4 (LTC4) | 5280882 |
| Leukotriene D4 (LTD4) | 643979 |
| Leukotriene E4 (LTE4) | 5280820 |
| 5-HPETE | 5280566 |
| 5-Lipoxygenase (5-LOX) | 24872 |
| SGLT1 | 6804 |
| SGLT2 | 6518 |
Interactive Data Tables
Based on the search results, detailed quantitative data suitable for interactive tables, such as precise binding affinities (Ki, IC50 values) of this compound for 5-LOX or SGLT, or specific parameters from in silico studies directly related to this compound, were not extensively provided. However, the search results did mention IC50 values for the inhibition of fibroblast-like synoviocyte proliferation by some akuammiline derivatives researchgate.netfrontiersin.orgnih.gov and IC50 values for SGLT inhibition by specific picraline-type alkaloids researchgate.netijnrd.org.
Here is an example of how a data table could be presented if more specific quantitative data for this compound's interactions were available:
Hypothetical Table: this compound's Inhibition of 5-LOX Activity (Example Structure)
| Assay Type | Target (Enzyme Source) | IC50 (µM) | Notes |
| In vitro | Human 5-LOX | [Value] | [Conditions] |
| Cellular | [Cell Line] 5-LOX | [Value] | [Conditions] |
Cellular and Subcellular Mechanistic Investigations
Investigations into this compound's effects at the cellular and subcellular levels have provided insights into its potential biological activities.
Inhibition of Protein Synthesis and Induction of Apoptosis in Cell Lines (In Vitro Studies)
While direct studies specifically detailing this compound's mechanism of inhibiting protein synthesis and inducing apoptosis were not prominently found, research on other compounds and akuammiline alkaloids provides relevant context. Ribosome-inactivating proteins (RIPs), for instance, are known to inhibit eukaryotic ribosomes, leading to protein synthesis inhibition and subsequent programmed cell death (apoptosis) in various cell lines, including cancer cells. plos.orgmdpi.com Some antitumor agents exert their effects by inhibiting protein synthesis, which can lead to marked cell growth inhibition and induced apoptosis. nih.gov Studies on isothis compound, an alkaloid structurally related to this compound and also found in Rhazya stricta, have shown efficient cytotoxicity against the MCF7 breast cancer cell line in vitro. researchgate.net Exposure of MCF7 cells to isothis compound affected the expression of genes involved in the p53 signaling pathway, upregulating the proapoptotic gene PUMA (p53 upregulated modulator of apoptosis) and downregulating survivin, which is involved in the negative regulation of apoptosis. researchgate.net These findings suggest that related akuammiline alkaloids can induce apoptotic cell death and influence genes involved in apoptosis pathways in cancer cell lines. researchgate.net
Inhibition of Cancer Cell Proliferation (In Vitro Studies)
In vitro studies have indicated that this compound and related akuammiline alkaloids can inhibit the proliferation of cancer cells. As mentioned, isothis compound demonstrated efficient anticancer activity against MCF7 breast cancer cells, inhibiting cell proliferation and downregulating genes involved in mitosis and cell proliferation. researchgate.net The inhibition of cancer cell proliferation can occur through various mechanisms, including inducing cell cycle arrest and affecting signaling pathways crucial for cell growth. nih.govplos.orgplos.org For example, some compounds inhibit proliferation by inducing accumulation in the G2/M phase of the cell cycle and inhibiting extracellular signal-regulated kinases 1/2 (ERK1/2) activity. plos.orgnih.gov Other mechanisms involve metabolic changes that increase reactive oxygen species (ROS) levels, leading to cell cycle arrest. nih.gov
Effects on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLSs) Proliferation (In Vitro Studies)
Research on akuammiline alkaloid derivatives, including those with structures simplified from this compound, has explored their effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) in vitro. RA-FLSs play a key role in the pathogenesis of rheumatoid arthritis by contributing to inflammation and joint damage through their proliferation and production of inflammatory mediators and enzymes. frontiersin.orgnih.gov Studies have shown that certain akuammiline alkaloid analogs can inhibit the proliferation of RA-FLSs in vitro. researchgate.netfrontiersin.org For instance, specific akuammiline alkaloid derivatives have demonstrated promising inhibitory effects on the proliferation of RA-FLSs, with reported IC50 values in the low micromolar range. researchgate.netfrontiersin.org This suggests the potential of akuammiline-based compounds, including structural relatives of this compound, in modulating the aberrant proliferation of FLSs observed in rheumatoid arthritis.
Data on the inhibitory effect of akuammiline alkaloid derivatives on RA-FLSs proliferation:
| Compound | IC50 (μM) |
| Compound 9 | 3.22 ± 0.29 |
| Compound 17c | 3.21 ± 0.31 |
Note: These data are for akuammiline alkaloid derivatives structurally related to this compound, as reported in the cited research. researchgate.netfrontiersin.org
Advanced Research Applications and Future Directions
Development of Novel Synthetic Strategies and Methodologies Inspired by Picrinine's Complexity
The structural complexity of this compound, characterized by a cage-like furoindoline core fused to a densely functionalized cyclohexyl ring within a bridged [3.3.1]-azabicyclic framework, presents a significant challenge and inspiration for synthetic organic chemists. acs.orgnih.gov this compound possesses six stereogenic centers, five of which are contiguous, and contains two N,O-acetal linkages. acs.orgnih.gov The first total synthesis of this compound was reported nearly five decades after its initial isolation. acs.orgnih.gov This pioneering work featured a concise assembly of the [3.3.1]-azabicyclic core, a crucial Fischer indolization reaction to construct the carbon framework, and delicate late-stage transformations to complete the synthesis. acs.orgnih.govresearchgate.net This total synthesis also constituted a formal synthesis of the related alkaloid strictamine (B1681766). acs.orgnih.govresearchgate.net
Subsequent research has focused on developing more efficient and enantioselective synthetic routes to this compound and its analogs. One asymmetric total synthesis of (-)-picrinine, along with other this compound-type alkaloids like (-)-scholarisine C and (+)-5-β-methoxyaspidophylline, has been achieved. acs.org This synthesis incorporated an acid-promoted oxo-bridge ring-opening followed by carbonyl O-cyclization to build the furoindoline scaffold, a Dauben–Michno oxidation for the α,β-unsaturated aldehyde functionality, and a nickel-mediated reductive Heck reaction to form the [3.3.1]-azabicyclic core. acs.org These synthetic endeavors highlight the importance of natural products like this compound in driving the development of novel synthetic strategies and methodologies. escholarship.org The interrupted Fischer indolization, for instance, has proven valuable in accessing fused indoline (B122111) scaffolds found in complex natural products, including this compound. orgsyn.org
Potential as a Lead Compound for Preclinical Drug Discovery and Development
This compound and related akuammiline (B1256633) alkaloids exhibit a range of biological activities, positioning them as potential lead compounds for the development of new therapeutic agents. nih.govresearchgate.netontosight.ai
Anti-inflammatory and Analgesic Research
In vitro studies have demonstrated that this compound possesses anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. acs.orgnih.govmedchemexpress.com Research on the alkaloidal fraction from Alstonia scholaris leaves, which contains this compound, has shown anti-inflammatory and analgesic effects in vivo. researchgate.netresearchgate.nettandfonline.com This fraction was found to ameliorate edema, inflammation, and pain by inhibiting inflammatory mediators, including COX-1, COX-2, and 5-LOX. researchgate.nettandfonline.comnih.gov this compound, along with vallesamine and scholaricine, were identified as principal active components contributing to these effects. researchgate.nettandfonline.comnih.gov These findings suggest that this compound and its related alkaloids may exert their anti-inflammatory and analgesic effects peripherally. researchgate.net
Anti-tussive and Anti-asthmatic Research
This compound from Alstonia scholaris has been documented to possess powerful anti-tussive and anti-asthmatic properties. researchgate.netnih.govoup.comepa.gov Studies evaluating the ethanolic extract, fractions, and main alkaloids of Alstonia scholaris leaf have provided experimental evidence for its traditional and modern clinical use in treating respiratory diseases. researchgate.netepa.gov The alkaloid fraction demonstrated anti-tussive, anti-asthmatic, and expectorant activities, with this compound identified as a main active compound. researchgate.netepa.gov This suggests that this compound could be a valuable lead material for the development of drugs for respiratory ailments. researchgate.netepa.gov Furthermore, indole (B1671886) alkaloids from A. scholaris leaves have shown protective effects against airway inflammation and damage and exhibited remarkable anti-asthmatic effects in animal models. tandfonline.com These alkaloids have also been shown to trigger β2 adrenergic receptor (β2AR) activation and inhibit NF-κB bioactivities in vitro. nih.gov
Anti-rheumatic Potential
While research specifically on this compound's direct anti-rheumatic activity is less extensive, studies on Alstonia scholaris extracts and related akuammiline alkaloids suggest potential in this area. Alstonia scholaris has been traditionally used for treating rheumatism, and its anti-arthritic activity has been investigated. researchgate.netjournalajst.comphcogrev.com The anti-arthritic effect of Alstonia scholaris leaves may be attributed to its analgesic, anti-inflammatory, and immunosuppressant activities. journalajst.comphcogrev.com Research on akuammiline alkaloid derivatives, inspired by the structure of this compound, has explored their effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). researchgate.netfrontiersin.orgnih.gov Some derivatives have shown promising inhibitory effects on the proliferation of RA-FLSs in vitro, suggesting potential for the development of anti-RA small molecule drugs derived from natural products. researchgate.netfrontiersin.orgnih.gov
Here is a table summarizing some of the preclinical research findings related to this compound's potential therapeutic applications:
| Activity | Mechanism / Model | Key Findings | References |
| Anti-inflammatory | Inhibition of 5-LOX enzyme (in vitro) | This compound exhibits anti-inflammatory activity. | acs.orgnih.govmedchemexpress.com |
| Anti-inflammatory | Inhibition of COX-1, COX-2, and 5-LOX (in vitro and in vivo) | Alkaloid fraction containing this compound ameliorates inflammation. This compound is a principal active component. | researchgate.netresearchgate.nettandfonline.comnih.gov |
| Analgesic | Acetic acid-induced writhing, hot-plate, and formalin tests (in vivo) | Alkaloid fraction containing this compound shows analgesic effects. This compound is a principal active component. | researchgate.nettandfonline.comnih.gov |
| Anti-tussive | In vivo models | This compound exhibits powerful anti-tussive activity. | researchgate.netnih.govoup.comepa.gov |
| Anti-asthmatic | In vivo models, guinea pig tracheal muscles relaxant test | This compound exhibits powerful anti-asthmatic activity. Alkaloids trigger β2AR activation. | researchgate.nettandfonline.comnih.govoup.comepa.govnih.gov |
| Anti-rheumatic (Indirect) | Inhibition of RA-FLSs proliferation (in vitro) by derivatives based on this compound | Some akuammiline alkaloid derivatives show promising inhibitory effects on RA-FLSs proliferation. | researchgate.netfrontiersin.orgnih.gov |
Application in Phytochemical Quality Control and Standardization of Plant Extracts
This compound's presence as a major alkaloid in Alstonia scholaris makes it a valuable marker compound for the phytochemical quality control and standardization of plant extracts derived from this species. researchgate.netepa.govnih.govgoogle.com Ensuring consistent levels of bioactive compounds like this compound in traditional medicines and herbal products is crucial for their efficacy and safety. Analytical methods, such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS), have been developed and validated for the simultaneous identification and quantification of monoterpene indole alkaloids, including this compound, in Alstonia scholaris. nih.gov These methods are essential for the quality control of target plants in industrial production. nih.gov this compound can be applied in the quality control of products derived from Alstonia scholaris leaves. researchgate.netepa.gov
Exploration of Uninvestigated Plant Species for Novel this compound-Type Alkaloids
This compound belongs to the akuammiline family of alkaloids, which are predominantly found in plants of the Apocynaceae family. acs.orgnih.govresearchgate.netnih.gov While Alstonia scholaris is a well-known source, the structural diversity and biological activities observed within this alkaloid family suggest that other uninvestigated or less studied plant species may contain novel this compound-type alkaloids with potentially valuable properties. researchgate.netnih.govoup.comresearchgate.net The exploration of these plant species using advanced phytochemical techniques could lead to the discovery of new akuammiline derivatives with unique structures and enhanced pharmacological activities, further expanding the potential therapeutic applications inspired by the this compound scaffold. Research into the biosynthesis of these alkaloids, such as the identification of this compound N-methyltransferases in Vinca minor and Rauvolfia serpentina, also provides insights into the enzymatic pathways involved and could potentially aid in the identification of plants producing similar compounds or in the development of biotechnological production methods. nih.govoup.com
Integration of Multi-Omics Technologies for Deeper Biosynthetic Pathway Elucidation
Elucidating the biosynthetic pathways of plant natural products, such as this compound, is a complex task, partly because the genes involved are often dispersed across plant chromosomes, and many medicinal plants lack efficient genetic manipulation systems frontiersin.org. Multi-omics technologies, including genomics, transcriptomics, and metabolomics, are increasingly employed to overcome these challenges and gain a comprehensive understanding of these pathways wur.nlnih.gov.
Genomics provides insights into the genetic makeup of the plant, including the identification of gene clusters potentially involved in alkaloid biosynthesis. For instance, a chromosome-level genome assembly of Alstonia scholaris, a source of this compound, has unveiled gene clusters related to the monoterpenoid indole alkaloid (MIA) upstream pathway, providing a valuable resource for discovering biosynthetic pathways researchgate.netresearchgate.net.
Transcriptomics, particularly through gene co-expression analysis, helps identify genes that are transcribed together, suggesting their involvement in the same metabolic pathway wur.nlnih.govfrontiersin.org. This approach has been used to identify candidate genes for MIA biosynthesis in plants like Vinca minor, which also contains this compound nih.govresearchgate.net. By correlating gene expression levels with metabolite abundance, researchers can link specific genes to steps in the biosynthetic route wur.nl.
Metabolomics allows for the identification and quantification of metabolites, including pathway intermediates. Analyzing the spatial and temporal distribution of metabolites can provide clues about the location and regulation of biosynthetic steps within different plant tissues or at various developmental stages wur.nlnih.gov.
The integration of these omics data sets through computational approaches is crucial for constructing integrated knowledge networks that can predict the components of a biosynthetic pathway more effectively than single-omics approaches wur.nl. Recent advancements in single-cell multi-omics are further refining this process by allowing researchers to assign genetic and metabolic information to individual cells, which is particularly useful for studying specialized cell types involved in natural product biosynthesis univ-tours.frmpg.de. This single-cell resolution helps to overcome the issue of signals from rare cell types being obscured by more abundant ones in bulk tissue analysis mpg.de. Chemoproteomics, another emerging technique, complements multi-omics by enabling the rapid identification of functional enzymes involved in biosynthesis, offering high sensitivity and the ability to profile multiple enzymes simultaneously frontiersin.orgfrontiersin.org.
Advanced Computational and In Silico Modeling for Bioactivity Prediction and Drug Design
Computational and in silico modeling play a significant role in predicting the bioactivity of natural compounds like this compound and in facilitating drug design efforts plos.orgnih.gov. These methods leverage the chemical structure of a compound to predict its potential biological interactions and therapeutic potential plos.org.
One key application is the prediction of protein targets. By comparing the chemical and structural similarity of natural compounds to molecules with known activity, computational models can infer potential targets plos.org. Machine learning models trained on the similarity between known drugs and their targets can predict the protein targets for a vast number of natural compounds plos.orgnih.gov. Various structural features and physicochemical descriptors are used as input for these models plos.org.
Molecular docking is a widely used in silico technique that predicts how a small molecule, such as this compound, might bind to a target protein nih.govbiotech-asia.org. This involves predicting the optimal binding pose and estimating the binding affinity using scoring functions nih.govbiotech-asia.org. Molecular docking is valuable for virtual screening of compound libraries to identify potential drug candidates and for optimizing lead compounds nih.govbiotech-asia.org.
In silico methods also contribute to understanding the potential therapeutic effects of compounds. For example, an in silico study revealed that compounds in Alstonia scholaris latex, a source of this compound, showed favorable binding to the COX-2 receptor, supporting observed anti-inflammatory activity researchgate.net.
The field of in silico drug design is continuously advancing with improvements in computer power and algorithms, enabling more accurate predictions of bioactivity and accelerating the drug discovery process nih.govrsc.org. These computational approaches reduce the time and resources required compared to traditional experimental methods nih.gov.
While the provided search results discuss multi-omics and computational methods in the context of plant natural products and alkaloids in general, and mention this compound as an alkaloid found in plants studied with these methods, specific detailed data tables directly linking multi-omics data or in silico modeling results specifically for this compound's biosynthetic pathway elucidation or bioactivity prediction were not found within the provided snippets. The information describes the application of these technologies to the plant sources of this compound and to alkaloids of the same class.
Q & A
Q. What are the established synthetic routes for Picrinine, and how do they differ in efficiency and scalability?
this compound, a monoterpenoid indole alkaloid, has been synthesized via total synthesis and semi-synthetic approaches. The total synthesis reported by Smith et al. (2014) involves a multi-step sequence starting from akuammiline precursors, including key reactions like N-methylation and oxidative transformations to achieve the final product . Historical syntheses (e.g., Chatterjee et al., 1965) emphasize classical alkaloid isolation followed by derivatization, but these methods often suffer from low yields due to complex stereochemistry . For scalability, modern routes prioritize catalytic asymmetric steps and modular intermediates to reduce purification bottlenecks. Researchers should compare reaction conditions (e.g., solvent systems, catalysts) and intermediate stability when selecting a synthetic strategy .
Q. How can researchers characterize this compound’s structural and stereochemical properties using spectroscopic methods?
this compound’s characterization relies on integrated spectroscopic
- UV/IR : Identify conjugated systems and functional groups (e.g., indole moieties, carbonyl stretches) .
- NMR : Assign protons and carbons using 2D techniques (COSY, HSQC, HMBC). For example, the C-3 proton in this compound shows distinct coupling patterns in H-NMR due to its proximity to the indole nitrogen .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula, while fragmentation patterns differentiate this compound from structurally similar alkaloids like vincaricine . Methodological rigor requires cross-validating data with synthetic standards and referencing spectral databases (e.g., Chemical Natural Compounds journals) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s transformation into derivatives like Alstolactines A and B?
Evidence from Qin et al. (2015) demonstrates that this compound undergoes N-methylation, Hofmann degradation, and oxidative ring-opening to form Alstolactines. Key steps include:
- N-Methylation : Introduces steric hindrance, altering reactivity at the indole nucleus.
- Hofmann Degradation : Cleaves the C-ring, generating intermediates susceptible to oxidation.
- Water-Mediated Cyclization : Forms lactone rings in Alstolactines . Researchers should employ kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and computational modeling (DFT calculations) to elucidate transition states and regioselectivity .
Q. How can contradictory data in historical this compound studies be resolved?
Discrepancies in early reports (e.g., Rakhimov et al., 1967 vs. Chatterjee et al., 1965) often stem from:
- Isolation Purity : Older methods lacked HPLC, leading to co-elution of analogs (e.g., ervincine).
- Spectral Interpretation : Pre-1980s NMR assignments relied on chemical shifts without 2D verification . To resolve conflicts, replicate experiments using modern protocols (e.g., preparative HPLC for isolation, C-NMR DEPT for stereochemistry) and cross-reference with synthetic samples .
Q. How can the PICOT framework guide experimental design for studying this compound’s bioactivity?
Apply the PICOT elements to structure hypothesis-driven studies:
- Population (P) : Define biological models (e.g., in vitro cell lines, in vivo animal models).
- Intervention (I) : Specify this compound doses, administration routes, and comparators (e.g., positive controls like vincristine).
- Outcome (O) : Quantify endpoints (e.g., IC values, apoptosis markers).
- Time (T) : Determine exposure duration for efficacy/toxicity assessments . For example: In leukemia cell lines (P), how does 48-hour exposure to this compound (I) compared to vinblastine (C) affect caspase-3 activation (O) over 72 hours (T)?
Q. What computational strategies predict this compound’s interactions with biological targets?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map this compound’s binding to tubulin or DNA topoisomerases. Validate predictions with:
Q. What advanced isolation techniques improve this compound yield from natural sources?
Modern approaches include:
- Countercurrent Chromatography (CCC) : Separates this compound from co-occurring alkaloids using pH-zone refining.
- HPLC-MS-Guided Fractionation : Targets fractions with this compound’s exact mass (m/z 353.18) . Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) to balance resolution and throughput .
Q. How do total synthesis strategies address challenges in this compound’s stereoselective assembly?
Smith et al. (2014) resolved stereochemistry through:
- Asymmetric Catalysis : Chiral ligands in key cyclization steps.
- Protecting Group Strategy : Selective deprotection to avoid side reactions.
- Late-Stage Functionalization : Introduced the C-16 hydroxy group after core assembly . Researchers should prioritize steps with high enantiomeric excess (>95%) and use X-ray crystallography to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
